(E)-2-(2-chlorostyryl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
(E)-2-(2-chlorostyryl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives exhibiting good to moderate activities against test microorganisms, highlighting the potential of such compounds in addressing bacterial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Evaluation for Tuberculostatic Activity
Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazine derivatives, indicating their potential application in tuberculosis treatment. Their study provides insights into the therapeutic value of these compounds against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Chemical Transformations and Heterocyclic Derivatives
Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, leading to the synthesis of a variety of heterocyclic systems. This research showcases the versatility of related compounds in generating new chemical entities with potential applications in drug development (Ibrahim & El-Gohary, 2016).
Pharmacological Evaluation
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated their antimicrobial activities, demonstrating moderate to good efficacy against various bacterial and fungal strains. This underscores the potential pharmacological applications of compounds within this chemical class (Jadhav, Raundal, Patil, & Bobade, 2017).
Insights into Solubility and Drug Delivery
Volkova, Levshin, and Perlovich (2020) focused on the solubility thermodynamics and partitioning processes of a novel antifungal compound, providing valuable data for understanding the drug delivery mechanisms and solubility characteristics of similar compounds. This study is crucial for developing effective drug formulations (Volkova, Levshin, & Perlovich, 2020).
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-5-4-7-19(15-17)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(31-24)10-9-18-6-2-3-8-20(18)25/h2-10,15H,11-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGCVVUAJISKE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.